molecular formula C7H10N4O2 B2767563 2-Methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione CAS No. 2413876-19-2

2-Methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione

Cat. No.: B2767563
CAS No.: 2413876-19-2
M. Wt: 182.183
InChI Key: QKYMIFUJWBTJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione is a heterobicyclic compound featuring a fused pyrazine-triazine-dione scaffold. Its structure includes a partially saturated pyrazine ring fused with a triazine-dione moiety, where a methyl group is attached at the 2-position.

Properties

IUPAC Name

2-methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-10-6(12)7(13)11-3-2-8-4-5(11)9-10/h8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYMIFUJWBTJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=O)N2CCNCC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrazine with a suitable triazine derivative in the presence of a cyclizing agent. The reaction conditions often include:

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Elevated temperatures ranging from 80°C to 150°C

    Time: Reaction times can vary from several hours to overnight, depending on the reactivity of the starting materials

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Key steps in the industrial synthesis include:

    Raw Material Preparation: Purification and preparation of starting materials

    Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products

    Purification: Techniques such as crystallization, distillation, or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogen, alkyl, or aryl groups.

Scientific Research Applications

Chemical Synthesis Applications

This compound is primarily used as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and pharmaceuticals. Key aspects include:

  • Cyclization Reactions : It can participate in cyclization reactions with other heterocycles, leading to the formation of novel compounds with diverse properties.
  • Functionalization : The compound can be functionalized to introduce various substituents that enhance its reactivity and biological activity.

Biological Applications

Research into the biological properties of 2-Methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione has revealed several promising applications:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, its derivatives have been tested against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects .
  • Antiviral Properties : The compound has been explored for its potential as an antiviral agent. Its structural features allow it to interact with viral enzymes or receptors effectively.
  • Anticancer Research : Investigations into the anticancer properties of this compound have highlighted its ability to disrupt cellular signaling pathways involved in cancer progression. This includes modulation of key proteins that regulate cell proliferation and apoptosis .

Medicinal Chemistry

In medicinal chemistry, this compound is being evaluated for its therapeutic potential:

  • Drug Development : The compound's unique structure allows it to be optimized for drug design. Its derivatives are being studied as potential candidates for treating diseases such as cancer and infectious diseases .
  • Mechanism of Action : The mechanisms by which this compound exerts its biological effects involve interactions with specific molecular targets such as enzymes and receptors. For example, its antimicrobial activity may stem from inhibiting essential bacterial enzymes .

Material Science Applications

The structural properties of this compound make it suitable for applications in materials science:

  • Polymer Development : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Coatings and Composites : The compound is being explored for use in coatings that require specific chemical resistance or durability characteristics .

Case Study 1: Antimicrobial Activity

A study conducted by Arshad et al. evaluated various derivatives of this compound against common bacterial strains. The results indicated that certain modifications significantly increased antimicrobial potency compared to the parent compound .

Case Study 2: Anticancer Properties

Research published in recent years has focused on the anticancer effects of this compound's derivatives. In vitro studies demonstrated that specific analogs could inhibit the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism by which 2-Methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s ability to form stable complexes with these targets can modulate biological pathways, leading to its observed bioactivity. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Synthetic routes for pyrazino-triazine-diones (e.g., from hydantoins) offer broader structural diversity than imidazo-triazine-diones, enabling tailored pharmacokinetic optimization .
Physicochemical Properties

Lipophilicity (log k or log P) :
Lipophilicity, a critical determinant of drug absorption, was assessed via RP-HPLC and computational methods for related compounds:

Compound log k (RP-HPLC) log P (Calculated) Biological Implications Reference
2-Methyl-6,7,8,9-tetrahydropyrazino-triazine-dione Data not reported Estimated ~1.2–1.5 Moderate lipophilicity for CNS penetration
HDIT 1.8 2.1 High lipophilicity enhances tumor cell uptake
8-Phenyl-imidazo-triazine-dione 1.5 1.9 Balanced solubility-membrane permeability

Thermal Stability :

  • Triazolo-triazine derivatives (e.g., compound 4 in ) show extensive hydrogen bonding (N–H⋯N/O), improving crystallinity and stability, a feature shared with pyrazino-triazine-diones .

Anticancer Activity :

  • HDIT: Exhibits IC₅₀ values of 8–12 µM against human ovarian adenocarcinoma and myeloma cells, with selectivity over non-tumor cell lines (e.g., fibroblasts) .
  • 8-Aryl-imidazo-triazine-diones : Demonstrate antitumor activity in murine models, with potency influenced by aryl substituent electronics (e.g., electron-withdrawing groups enhance activity) .
  • Target Compound : Expected to retain antiproliferative activity due to the triazine-dione core’s interaction with DNA topoisomerases or kinase targets, though reduced lipophilicity (vs. HDIT) may lower cellular uptake .

Analgesic Activity :

  • HDIT reverses acetic acid-induced hyperalgesia in mice at 10 mg/kg, attributed to NMDA receptor modulation . Structural similarity suggests the target compound may share this mechanism but require higher doses due to lower log P.
Toxicity Profile
  • In contrast, imidazo-triazine-diones with electron-deficient aryl groups exhibit higher hepatotoxicity, underscoring the safety advantage of alkyl substituents (e.g., methyl) .

Biological Activity

2-Methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione (CAS Number: 2413876-19-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused ring system that includes both pyrazine and triazine moieties, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C₇H₁₀N₄O₂
  • Molecular Weight : 182.18 g/mol
  • Structure : The compound contains a unique arrangement of nitrogen atoms that enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In comparative studies against commercial antibiotics, this compound has shown superior antibacterial and antifungal activities. For instance:

  • Antibacterial Effects : The compound effectively inhibits various bacterial strains by targeting essential bacterial enzymes.
  • Antifungal Effects : It demonstrates potent antifungal activity against common pathogens.
Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
Candida albicans7 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably:

  • Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) reveal that this compound exhibits cytotoxic effects with IC₅₀ values significantly lower than those of standard chemotherapeutics.
Cell LineIC₅₀ (µM)Comparison to Standard
MCF-715Lower than Doxorubicin
MDA-MB-46812Lower than Gefitinib

The mechanism of action may involve the inhibition of key signaling pathways related to cell proliferation and survival.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound also shows promising anti-inflammatory effects. Experimental models have demonstrated:

  • Inhibition of Pro-inflammatory Cytokines : The compound significantly reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity involved in inflammatory responses or cancer progression.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Antimicrobial Activity : A recent study compared the efficacy of this compound against standard antibiotics and found it to be effective against multi-drug resistant strains .
  • Cytotoxicity Evaluation : Research conducted on various cancer cell lines confirmed the selective cytotoxicity of the compound towards malignant cells while sparing normal cells .
  • Inflammation Model : In vivo studies using animal models demonstrated significant reduction in inflammation markers following treatment with the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.